molecular formula C21H25N5O2S B10998733 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B10998733
M. Wt: 411.5 g/mol
InChI Key: ANULLUCZMRSQCV-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be obtained through the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Coupling Reaction: The thiadiazole and quinazolinone intermediates are then coupled using a suitable linker, such as a hexanoyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
  • N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide

Uniqueness

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of a thiadiazole ring, a quinazolinone moiety, and a hexanamide chain. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds with different chain lengths or substituents.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C21H25N5O2S/c27-18(23-21-25-24-19(29-21)15-8-3-4-9-15)12-2-1-7-13-26-14-22-17-11-6-5-10-16(17)20(26)28/h5-6,10-11,14-15H,1-4,7-9,12-13H2,(H,23,25,27)

InChI Key

ANULLUCZMRSQCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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